molecular formula C9H15ClN2O2S2 B2540968 1-(Thiophene-2-sulfonyl)piperidin-4-amine hydrochloride CAS No. 1171832-91-9

1-(Thiophene-2-sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B2540968
CAS No.: 1171832-91-9
M. Wt: 282.8
InChI Key: LUZBGXVAIDTBMX-UHFFFAOYSA-N
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Description

1-(Thiophene-2-sulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S2 and a molecular weight of 282.81 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a thiophene-2-sulfonyl group and an amine group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(Thiophene-2-sulfonyl)piperidin-4-amine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with thiophene-2-sulfonyl chloride under controlled conditions to form the desired product. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Thiophene-2-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Thiophene-2-sulfonyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

1-(Thiophene-2-sulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2.ClH/c10-8-3-5-11(6-4-8)15(12,13)9-2-1-7-14-9;/h1-2,7-8H,3-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZBGXVAIDTBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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